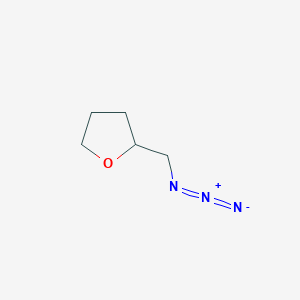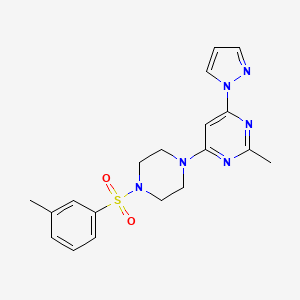![molecular formula C17H19N5O4S2 B2403754 ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847400-59-3](/img/structure/B2403754.png)
ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a synthetic compound that has garnered interest in various scientific domains, including medicinal chemistry and pharmacology. This compound features a complex molecular structure incorporating a benzothiazole moiety, a triazole ring, and an ethyl ester group, making it a subject of interest for its potential biochemical activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves a multi-step synthetic process. The general route may start with the synthesis of the 2-oxobenzo[d]thiazole core, followed by its functionalization and subsequent coupling with the triazole ring. Specific reaction conditions such as temperature, pH, and choice of catalysts are optimized at each step to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis involves scaling up laboratory methods, ensuring cost-efficiency, and maintaining product quality. This may require continuous flow reactions, automated synthesis equipment, and stringent quality control measures. Industrial methods also emphasize environmentally friendly practices, such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate can undergo several chemical reactions:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Can reduce functional groups, altering the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and triazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation reactions, and reducing agents like sodium borohydride. Conditions vary, often involving controlled temperatures and pH to ensure reaction specificity.
Major Products Formed
Reactions can yield derivatives with altered functional groups, which are valuable for further exploration in medicinal chemistry. Examples include sulfoxides or modified esters and amides, depending on the reaction path taken.
Scientific Research Applications
Chemistry: Studied for its unique molecular structure and reactive sites.
Biology: Explored for its biological activity and potential as a bioactive molecule.
Medicine: Investigated for its therapeutic potential in various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. The benzothiazole and triazole components may bind to enzymes or receptors, influencing biological pathways. These interactions can modulate biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is unique due to its specific combination of functional groups and ring structures. Similar compounds may include other triazole derivatives or benzothiazole-based molecules, such as:
4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl derivatives
Benzothiazole-triazole hybrids: These compounds share structural similarities but differ in their side chains and functional groups, influencing their chemical and biological properties.
This detailed breakdown highlights the complexity and potential of this compound in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-3-26-15(24)8-18-14(23)10-27-16-20-19-13(21(16)2)9-22-11-6-4-5-7-12(11)28-17(22)25/h4-7H,3,8-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZIEYXRYBLNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2403674.png)
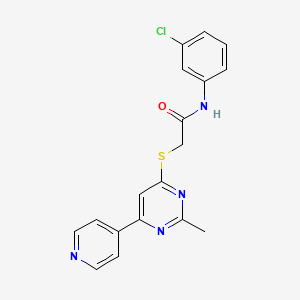
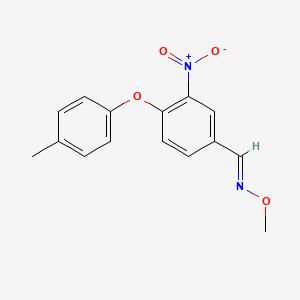
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
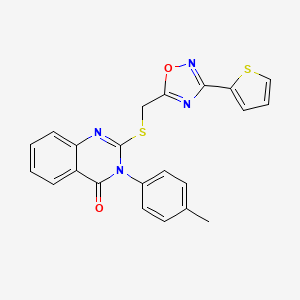
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
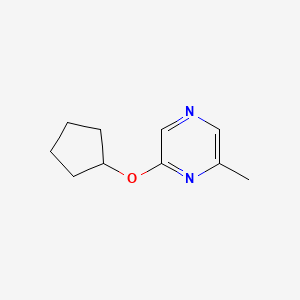
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
